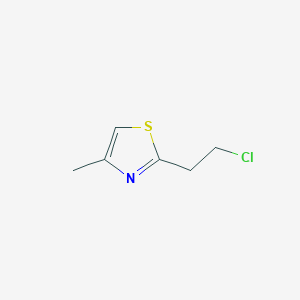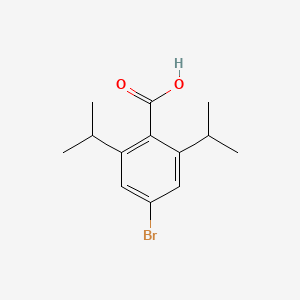
4-Bromo-2,6-diisopropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-diisopropylbenzoic acid is a brominated derivative of benzoic acid, characterized by the presence of bromine and two isopropyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of 2,6-Diisopropylbenzoic Acid: The compound can be synthesized by the bromination of 2,6-diisopropylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride followed by bromination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing 2,6-diisopropylbenzoic acid.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles like sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of hydrocarbons.
Substitution: Formation of various substituted benzoic acids.
科学研究应用
4-Bromo-2,6-diisopropylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-bromo-2,6-diisopropylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
4-Bromobenzoic Acid: Lacks the isopropyl groups, making it less bulky and less reactive.
2,6-Diisopropylbenzoic Acid: Lacks the bromine atom, resulting in different reactivity and physical properties.
Uniqueness: 4-Bromo-2,6-diisopropylbenzoic acid is unique due to the combination of bromine and isopropyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
4-bromo-2,6-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17BrO2/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13(15)16/h5-8H,1-4H3,(H,15,16) |
InChI 键 |
ZNQUDJDCQZEUOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1C(=O)O)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


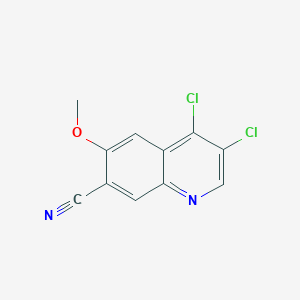
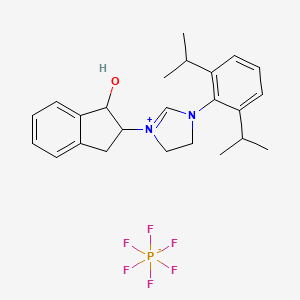
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
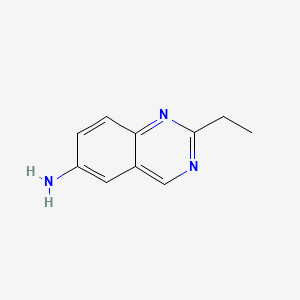
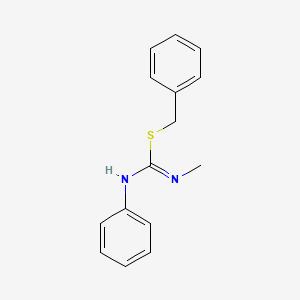


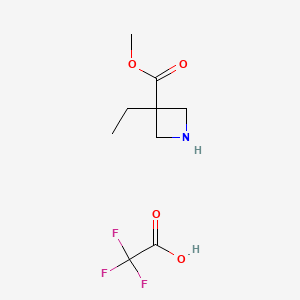
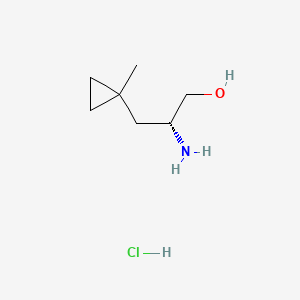
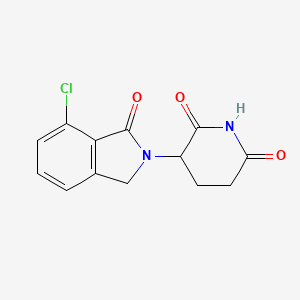
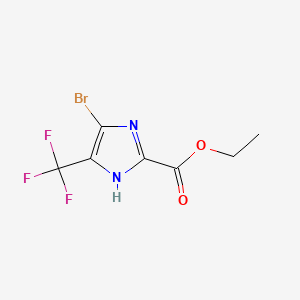
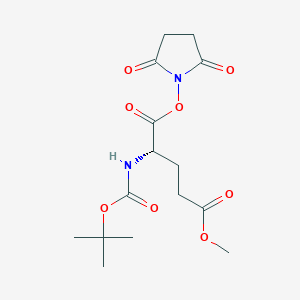
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
